molecular formula C12H13FN2O5S B2389435 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine CAS No. 2418649-51-9

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine

Cat. No. B2389435
CAS RN: 2418649-51-9
M. Wt: 316.3
InChI Key: XAXDVWBQAZVDRH-UHFFFAOYSA-N
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Description

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine, also known as DSF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DSF has been found to exhibit anti-cancer, anti-bacterial, anti-viral, and anti-inflammatory properties.

Mechanism of Action

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine exerts its anti-cancer effects through multiple mechanisms. It has been found to inhibit the activity of proteasomes, which are responsible for degrading proteins within cells. This leads to the accumulation of misfolded proteins, which in turn triggers apoptosis. 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has also been found to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a role in drug resistance in cancer cells.
Biochemical and Physiological Effects:
3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response. 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has also been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in cancer development and progression.

Advantages and Limitations for Lab Experiments

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has some limitations as well. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its anti-cancer effects have only been observed in vitro and in animal models, and its efficacy in human clinical trials is still being investigated.

Future Directions

There are several future directions for 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine research. One area of interest is the development of 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine analogs that exhibit improved solubility and bioavailability. Another area of interest is the investigation of 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine and to determine its efficacy in human clinical trials.

Synthesis Methods

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine can be synthesized through a multi-step process that involves the reaction of 5-fluoropyridine-2-sulfonyl chloride with 3,6-dihydro-2H-pyran-5-carboxylic acid, followed by the reaction with N-methyl-N-(3-aminopropyl)methylamine. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties in various types of cancers, including breast, prostate, and lung cancer. 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In addition to its anti-cancer properties, 3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine has been found to exhibit anti-bacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to have anti-viral activity against the hepatitis B virus.

properties

IUPAC Name

3-(3,6-dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O5S/c13-21(17,18)20-11-4-10(6-14-7-11)12(16)15-5-9-2-1-3-19-8-9/h2,4,6-7H,1,3,5,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXDVWBQAZVDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)CNC(=O)C2=CC(=CN=C2)OS(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,6-Dihydro-2H-pyran-5-ylmethylcarbamoyl)-5-fluorosulfonyloxypyridine

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